molecular formula C6H12O6 B117824 L-Allose CAS No. 7635-11-2

L-Allose

Cat. No. B117824
CAS RN: 7635-11-2
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-MOJAZDJTSA-N
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Description

L-Allose is a pure enantiomer that may be used with other aldose substrates such as D-lyxose, D-mannose, L-ribose, and D-talose to identify, differentiate and characterize aldose isomerase(s) and epimerase(s) . It is an L-allose in open-chain form .


Synthesis Analysis

L-Allose can be produced from L-Psicose and D-Tagatose using the immobilized enzyme of recombinant L-RI . The final yield of L-Allose crystals could be obtained each other 23.0 . At equilibrium state, the yield of L-Allose was 35.0% .


Molecular Structure Analysis

The molecular formula of L-Allose is C6H12O6 . The IUPAC name is (2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1 . The Canonical SMILES is C(C(C(C(C(C=O)O)O)O)O)O .


Chemical Reactions Analysis

L-Rhamnose isomerase, reversibly catalyzes the isomerization of L-Rhamnose to L-Rhamnulose, participates in the metabolism of sugars such as D-Mannose and D-Fructose .


Physical And Chemical Properties Analysis

The molecular weight of L-Allose is 180.16 g/mol . The XLogP3 is -2.9 . The Hydrogen Bond Donor Count is 5 . The Hydrogen Bond Acceptor Count is 6 . The Rotatable Bond Count is 5 . The Exact Mass is 180.06338810 g/mol . The Monoisotopic Mass is 180.06338810 g/mol . The Topological Polar Surface Area is 118 Ų .

Scientific Research Applications

Reactive Oxygen Species Inhibition

L-Allose, specifically D-allose, has demonstrated an inhibitory effect on the production of reactive oxygen species (ROS) from stimulated neutrophils. This property suggests its potential in ameliorating conditions related to transplantation and ischemia/reperfusion injury (Murata et al., 2003).

Biotechnological Production

The production of D-allose has been a research focus due to its potential medicinal and agricultural benefits. L-rhamnose isomerase (L-RI), an enzyme critical in producing rare sugars like D-allose, has been studied extensively. Innovations in producing D-allose biotechnologically, including the development of thermostable enzymes, have been a significant research area (Xu et al., 2017).

Anti-Cancer and Chemotherapy Assistance

D-Allose has been reported to have alimentary activities with notable anti-cancer effects, making it useful in assisting cancer chemotherapy and radiotherapy. A one-pot enzymatic process using the substrate of D-fructose and specific recombinant enzymes has been developed for D-allose production, highlighting its potential in medical applications (Li et al., 2019).

Plant Immunity Enhancement

Recent research has indicated that D-allose can enhance plant resistance to pathogens. In tomatoes, pretreatment with D-allose increased resistance to Botrytis cinerea and Pseudomonas syringae, suggesting a role in plant immunity (Zhang et al., 2020).

Neuroprotection in Ischemia/Reperfusion Injury

D-allose has shown significant neuroprotective effects against acute cerebral ischemia/reperfusion injury in rats, suggesting its potential application in treating acute ischemic stroke (Gao et al., 2013).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The physiological functions of D-Allose and the corresponding mechanisms have been studied deeply, and this product has been applied to various foods to enhance food quality and prolong shelf life .

properties

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-MOJAZDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Allose

CAS RN

7635-11-2
Record name L-Allose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7635-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Allose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-allose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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